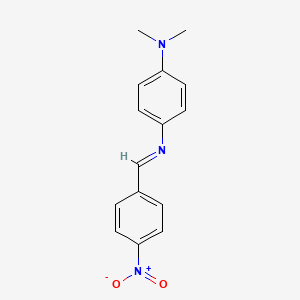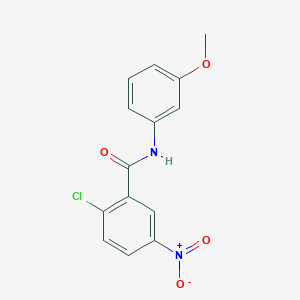![molecular formula C16H20ClNO B5701583 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide](/img/structure/B5701583.png)
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds in crops. It was first introduced in the market in 1973 and has since become a popular choice among farmers due to its effectiveness and low cost.
Wirkmechanismus
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide works by inhibiting the biosynthesis of carotenoids, which are essential pigments for photosynthesis in plants. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and birds, but it can be toxic to aquatic organisms. It has been found to have a short half-life in soil and water, which reduces the risk of accumulation in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide is a widely used herbicide in agriculture, but its use in laboratory experiments is limited due to its toxicity to aquatic organisms. Additionally, its effectiveness against specific weed species may vary depending on the environmental conditions.
Zukünftige Richtungen
1. Development of new formulations of 3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide that are more effective against a wider range of weed species.
2. Evaluation of the long-term effects of this compound on soil and water quality.
3. Investigation of the potential of this compound as a bioherbicide.
4. Development of new methods for the synthesis of this compound that are more efficient and environmentally friendly.
5. Study of the molecular mechanisms underlying the herbicidal activity of this compound.
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on non-target organisms. It works by inhibiting the biosynthesis of carotenoids in plants, leading to their death. While it has a low toxicity to mammals and birds, it can be toxic to aquatic organisms. Future research should focus on developing new formulations of this compound, evaluating its long-term effects on the environment, and investigating its potential as a bioherbicide.
Synthesemethoden
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide can be synthesized through a multistep process starting from 4-methylbenzoic acid. The first step involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride. The resulting product is then reacted with 2-(1-cyclohexen-1-yl)ethylamine to form the intermediate product, which is further reacted with sodium hydroxide and 3-chloro-1,2-propanediol to obtain this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methylbenzamide has been extensively studied for its herbicidal properties and its effects on non-target organisms. It has been found to be effective against a wide range of weeds, including grasses and broadleaf weeds. Additionally, it has been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(cyclohexen-1-yl)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO/c1-12-7-8-14(11-15(12)17)16(19)18-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGROGOIFISLGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-isopropylphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5701500.png)

![5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5701513.png)



![N-[4-(1-cyanocyclopentyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5701532.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)



